molecular formula C8H9F3N2O2 B8735817 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B8735817
M. Wt: 222.16 g/mol
InChI Key: UVHXWHDLSPJTEE-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

A solution of ethyl 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (266 mg, 1.06 mmol) and lithium hydroxide (102 mg, 4.25 mmol) in ethanol:water:dioxane (1:1:1, 6 mL) was warmed to 40° C. and stirred overnight. The mix cooled to RT, diluted with water (25 mL) and washed with ether (20 mL). The aqueous phase made acidic with 3N HCl (pH˜2) and extracted with ethyl acetate (2×15 mL). The combined ethyl acetate layers were washed with brine (20 mL), dried (Na2SO4) and concentrated in vacuo to give 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (199 mg, 84% yield) as a white solid. MS (ESI) m/z: 223.0.
Name
ethyl 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Name
ethanol water dioxane
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:8]=[C:7]([C:9]([O:11]CC)=[O:10])[C:6]([C:14]([F:17])([F:16])[F:15])=[N:5]1)([CH3:3])[CH3:2].[OH-].[Li+]>C(O)C.O.O1CCOCC1.O>[CH:1]([N:4]1[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[C:6]([C:14]([F:17])([F:16])[F:15])=[N:5]1)([CH3:3])[CH3:2] |f:1.2,3.4.5|

Inputs

Step One
Name
ethyl 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Quantity
266 mg
Type
reactant
Smiles
C(C)(C)N1N=C(C(=C1)C(=O)OCC)C(F)(F)F
Name
Quantity
102 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
ethanol water dioxane
Quantity
6 mL
Type
solvent
Smiles
C(C)O.O.O1CCOCC1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×15 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)N1N=C(C(=C1)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 199 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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